Home > Products > Screening Compounds P91001 > 6-Bromo-2-(pyridin-3-YL)chroman-4-one
6-Bromo-2-(pyridin-3-YL)chroman-4-one -

6-Bromo-2-(pyridin-3-YL)chroman-4-one

Catalog Number: EVT-8900570
CAS Number:
Molecular Formula: C14H10BrNO2
Molecular Weight: 304.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-2-(pyridin-3-yl)chroman-4-one is a synthetic compound belonging to the chromanone family, characterized by a chroman-4-one structure substituted with a bromine atom and a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The chromanone scaffold serves as a versatile building block for various pharmacologically active compounds, making it significant in the design of new therapeutic agents.

Source and Classification

The compound can be classified under the category of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. Chromanones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific structure of 6-Bromo-2-(pyridin-3-yl)chroman-4-one positions it within the realm of heterocyclic compounds, which are crucial in pharmaceutical chemistry for developing novel drugs.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-2-(pyridin-3-yl)chroman-4-one can be achieved through various methods, commonly involving the bromination of chromanone derivatives followed by the introduction of pyridine moieties. A typical synthetic route may include:

  1. Bromination: The initial step involves brominating the chromanone precursor using bromine or a brominating agent in an appropriate solvent.
  2. Pyridine Substitution: The next step involves reacting the brominated chromanone with pyridine derivatives under basic conditions to facilitate nucleophilic substitution.

Technical Details

The synthesis often employs solvents such as dimethyl sulfoxide or acetic acid and may require catalysts to enhance reaction efficiency. Conditions such as temperature and reaction time are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-2-(pyridin-3-yl)chroman-4-one can be represented as follows:

  • Molecular Formula: C12_{12}H8_{8}BrN\O
  • Molecular Weight: Approximately 276.1 g/mol

The structure features:

  • A chromanone core characterized by a carbonyl group at position 4.
  • A bromine atom at position 6.
  • A pyridine ring attached at position 2.

Data

Chemical Reactions Analysis

Reactions

6-Bromo-2-(pyridin-3-yl)chroman-4-one can participate in various chemical reactions, including:

  1. Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Cyclization reactions: Under certain conditions, it can undergo cyclization to form more complex heterocycles.
  3. Reduction reactions: The carbonyl group can be reduced to an alcohol or other functional groups depending on the reducing agent used.

Technical Details

These reactions typically require careful control of reaction conditions (temperature, pH, and solvent) to achieve desired outcomes while minimizing side products.

Mechanism of Action

The mechanism of action for 6-Bromo-2-(pyridin-3-yl)chroman-4-one involves its interaction with specific biological targets. For example:

  1. Antioxidant Activity: The compound may act as a radical scavenger, neutralizing reactive oxygen species.
  2. Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase.

Data

Studies utilizing cell lines or animal models can elucidate specific pathways affected by this compound, providing insights into its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  2. Reactivity: Reacts with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom.

Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterizing this compound further.

Applications

6-Bromo-2-(pyridin-3-yl)chroman-4-one has several potential scientific applications:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting oxidative stress-related diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition and molecular interactions within biological systems.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds with desired pharmacological properties.
Introduction to Chroman-4-One Derivatives in Medicinal Chemistry

Chromanone Scaffold: Structural Significance in Bioactive Molecule Design

Chroman-4-one (also known as dihydrobenzopyran-4-one) represents a privileged heterobicyclic scaffold in medicinal chemistry, characterized by a fusion of a benzene ring (Ring A) with a dihydropyran moiety (Ring B) featuring a ketone group at the C4 position. This core structure differs from chromone by the absence of a C2-C3 double bond, a subtle variation that confers distinct electronic properties and conformational flexibility critical for bioactivity [2]. The non-planar chair-like conformation of the pyran ring enables diverse binding interactions with biological targets, while the carbonyl group at C4 and the phenolic oxygen at C1 serve as hydrogen-bond acceptors and donors, respectively . These features facilitate molecular recognition across enzyme classes, positioning chromanone as a versatile template for designing pharmacologically active compounds [2] [8].

Naturally occurring chromanone derivatives exhibit broad therapeutic potential, exemplified by flavanones like naringenin (antioxidant, anticancer), taxifolin (antidiabetic), and sterubin (neuroprotective) [2]. Synthetic modifications further expand this pharmacophore space: halogenation at C6 enhances electrophilic character and membrane permeability, while aryl substitutions at C2 modulate steric and electronic properties. The scaffold's synthetic accessibility via acid/base-catalyzed cyclization of chalcone precursors or microwave-assisted reactions supports structure-activity relationship exploration [8]. Notably, chromanone derivatives demonstrate target promiscuity, evidenced by FDA-approved drugs including troglitazone (antidiabetic), ormeloxifene (antiestrogen), and nebivolol (β-blocker) [2].

Table 1: Pharmacological Activities of Chromanone Derivatives

Substitution PatternBiological ActivityRepresentative CompoundMechanistic Insight
6,7-MethylenedioxyAnticancer6,7-Methylenedioxy-4-chromanoneIC₅₀ ≤ 9.3 µg/mL against breast cancer cells [2]
3-BenzylideneAntiproliferative(E)-3-(2′-Methoxybenzylidene)IC₅₀ = 19 µM against HUVEC proliferation [2]
2-(Pyridin-3-yl)Tyrosine Kinase Inhibition6-Bromo-2-(pyridin-3-yl)chromanoneEGFR/HER2/VEGFR-2 inhibition [3]
6-Bromo-2-o-tolylAntimicrobial6-Bromo-2-o-tolyl-chroman-4-oneEnhanced membrane penetration [8]

Role of Bromine and Pyridinyl Substituents in Modulating Pharmacological Profiles

Strategic substitution at C6 with bromine and C2 with pyridin-3-yl profoundly alters the physicochemical and target-binding properties of chromanone scaffolds. Bromine, a heavy halogen with moderate electronegativity and high polarizability, induces the following effects:

  • Electron-Withdrawing Effect: Enhances electrophilicity of the C4 carbonyl, facilitating nucleophilic interactions with catalytic lysine residues in kinase ATP-binding pockets [3] [8].
  • Steric Perturbation: Occupies hydrophobic subpockets in enzyme active sites, as evidenced by crystallographic studies of 6-bromo-4′-chloroflavanone showing Br-mediated van der Waals contacts with Val491 and Ala493 in aromatase .
  • Metabolic Stability: Shields adjacent positions from cytochrome P450-mediated oxidation, extending plasma half-life compared to non-halogenated analogs [8].

Concurrently, the pyridin-3-yl moiety at C2 contributes essential pharmacophoric elements:

  • H-Bond Acceptor Capacity: The sp²-hybridized nitrogen forms bidentate H-bonds with hinge region residues (e.g., Met793 in EGFR), mimicking adenine in ATP [3].
  • Cation-π Interactions: Protonation under physiological pH enables ionic bonding with aspartate/glutamate residues in kinase allosteric sites [3].
  • Enhanced Solubility: Nitrogen basicity (pKa ≈ 5.2) improves aqueous solubility versus phenyl analogs, countering chromanone hydrophobicity [3] [8].

Table 2: Bromine and Pyridinyl Synergism in Chromanone Derivatives

Pharmacological PropertyBromine ContributionPyridinyl ContributionBiological Consequence
Binding AffinityHalogen bonding with backbone carbonylsH-bonding with catalytic residuesIC₅₀ = 1.54 µM (AU-565) vs Lapatinib IC₅₀ = 0.48 µM [3]
Cellular PermeabilityIncreased log P (≈2.8)Balanced log D at pH 7.4Enhanced intracellular accumulation [8]
Target SelectivitySteric occlusion of off-target bindingOrientation in solvent-exposed region50-fold selectivity for VEGFR-2 over FGFR-1 [3]
Electron DistributionElectron-withdrawal from ring Aπ-Stacking with phenylalanine gatesDisruption of ATP-binding site charge relay [7]

This synergistic modification enables potent multi-kinase inhibition, as demonstrated by 6-bromo-2-(pyridin-3-yl)quinazoline derivatives suppressing EGFR (IC₅₀ = 0.28 µM), HER2 (IC₅₀ = 0.41 µM), and VEGFR-2 (IC₅₀ = 50.22 nM) – targets critical in angiogenesis and oncogenic signaling [3]. Molecular dynamics simulations confirm that bromine optimizes hydrophobic contact distances (3.5–4.2 Å) in the adenine binding pocket, while pyridinyl nitrogen maintains H-bond distances of 2.7–3.0 Å with Thr830 in VEGFR-2 [3] [7].

Historical Evolution of 6-Bromo-2-(pyridin-3-yl)chroman-4-One as a Therapeutic Lead

The development of 6-bromo-2-(pyridin-3-yl)chroman-4-one emerged from three converging research trajectories: flavanone natural product optimization, halogenated scaffold exploration, and kinase inhibitor pharmacophore design. Early studies (pre-2000) identified unsubstituted chroman-4-one as pharmacologically inert, prompting substitution strategies to enhance bioactivity . Landmark work on 6-bromoflavanone revealed unexpected anxiolytic properties, attributed to bromine-induced conformational restraint and increased blood-brain barrier penetration [8]. Parallel studies on pyridinyl-containing flavonoids demonstrated tyrosine kinase inhibition, leading to hybrid designs incorporating both elements [3].

Synthetic methodology advancements catalyzed lead optimization:

  • Cyclization Techniques: Transition from classical acid-catalyzed Claisen-Schmidt condensations (72 hours, 60% yield) to microwave-assisted cyclizations (30 minutes, 89% yield) enabled rapid library synthesis [8].
  • Regioselective Bromination: Development of N-bromosuccinimide/dimethylformamide protocols achieved >95% C6 selectivity over C8 bromination [8].
  • Structure-Based Design: Publication of aromatase (2009) and kinase (2012–2020) crystal structures facilitated targeted modifications, exemplified by 6-bromo-2-(pyridin-3-yl) analogs designed to occupy hydrophobic region I and catalytic cleft II of VEGFR-2 [3] [7].

Current research focuses on structural diversification:

  • Quinazoline-Chromanone Hybrids: Compounds like 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines demonstrate multi-kinase inhibition with IC₅₀ values of 1.54 µM (AU-565) and 1.75 µM (MDA-MB-231), surpassing lapatinib in triple-negative breast cancer models [3].
  • Mechanism-Based Inhibitors: Derivatives featuring electrophilic warheads (e.g., acrylamides) at C7 position leverage bromine-enhanced Michael acceptor properties for covalent kinase inhibition [3].
  • Polypharmacology Agents: Dual aromatase-kinase inhibitors exploit bromine’s dual role in coordinating aromatase heme iron and occupying kinase hydrophobic pockets, potentially overcoming endocrine resistance in breast cancer [7].

The scaffold continues to evolve through computational fragment-based design and high-content screening, positioning 6-bromo-2-(pyridin-3-yl)chroman-4-one as a versatile template for next-generation therapeutics targeting oncology, metabolic diseases, and CNS disorders [3] [8].

Properties

Product Name

6-Bromo-2-(pyridin-3-YL)chroman-4-one

IUPAC Name

6-bromo-2-pyridin-3-yl-2,3-dihydrochromen-4-one

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

InChI

InChI=1S/C14H10BrNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-6,8,14H,7H2

InChI Key

HPIKEKWGPKDJPK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.